9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is a complex organic compound belonging to the class of pyrazinoindazoles. It is characterized by its unique bicyclic structure, which combines elements of both pyrazine and indazole rings. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving multi-step organic reactions that incorporate pyrazine and indazole derivatives. Research has demonstrated efficient synthetic routes that leverage solid-phase synthesis techniques to produce high yields of this compound.
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of indazole derivatives, which are known for their diverse biological activities.
The synthesis of 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one can be achieved through several methodologies:
The synthesis typically involves:
Purification methods such as high-performance liquid chromatography (HPLC) are often employed to isolate the final product with high purity.
The molecular structure of 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one features:
The compound's molecular formula is C₁₁H₁₄N₄O, with a molecular weight of approximately 218.26 g/mol. The structural representation can be visualized using chemical drawing software or databases.
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one participates in various chemical reactions typical for heterocycles:
Reactions involving this compound often require careful control of temperature and solvent conditions to ensure optimal yields and minimize side products.
The mechanism by which 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one exerts its biological effects is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds within this class may exhibit anti-cancer properties or act as antibacterial agents. Studies have shown that related indazole derivatives can inhibit cell proliferation in cancer cell lines .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents. Specific melting point and boiling point data would need to be experimentally determined.
Key chemical properties include:
Analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize this compound and confirm its structure.
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one has potential applications in:
Research continues to explore its efficacy and safety profiles for potential pharmaceutical applications.
The systematic IUPAC name "9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one" precisely defines this polycyclic heterocycle. Its structure integrates a partially saturated pyrazine ring fused to an indazole system, with a methyl substituent at the 9-position and a carbonyl group at the 1-position. The CAS Registry Number 1708428-06-1 provides a unique identifier for this compound [1]. The molecular formula C₁₁H₁₃N₃O (molecular weight: 203.24 g/mol) confirms its elemental composition, while the SMILES notation "O=C1NC=CN2N=C3CCC(C)CC3=C12" encodes its atomic connectivity [1].
Table 1: Nomenclature and Identification Data
Property | Value |
---|---|
Systematic Name | 9-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one |
CAS Registry Number | 1708428-06-1 |
Molecular Formula | C₁₁H₁₃N₃O |
Molecular Weight | 203.24 g/mol |
MDL Number | MFCD26382228 |
SMILES | O=C1NC=CN2N=C3CCC(C)CC3=C12 |
The tetrahydropyrazine ring adopts a half-chair conformation, reducing ring strain while maintaining planarity in the indazole moiety. This geometry facilitates intermolecular interactions with biological targets. The methyl group at N9 enhances lipophilicity and sterically blocks metabolic oxidation at this position. The lactam carbonyl at position 1 serves as a hydrogen bond acceptor, while the N2-H functions as a hydrogen bond donor, enabling dual-point recognition in enzyme binding pockets [1] [8].
Stereochemical considerations reveal that the 9-methyl group creates a chiral center, making enantiomeric resolution essential for pharmacological evaluation. The saturated carbon atoms at positions 7,8,9,10 confer conformational flexibility, allowing the molecule to adapt to protein binding sites. This structural adaptability is evidenced in related tetrahydropyrazino[1,2-b]indazol-1(2H)-one derivatives like (5-methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone (CAS 2034445-36-6), where the piperazine linker extends target engagement capabilities .
Fused heterocycles like the pyrazinoindazole scaffold represent privileged structures in drug discovery due to their balanced physicochemical properties and diverse target interactions. Indazole-containing derivatives exhibit broad pharmacological profiles, including kinase inhibition, anticancer activity, and antiviral effects. FDA-approved drugs such as pazopanib (Votrient®) and niraparib (Zejula®) exemplify the therapeutic value of bicyclic indazole systems [7]. The pyrazino[1,2-b]indazole core enhances this profile through:
Improved Binding Affinity: The electron-rich fused system engages in π-π stacking with aromatic residues in enzyme active sites (e.g., Phe residues in kinases). The lactam carbonyl forms critical hydrogen bonds with backbone amides in the hinge region of kinases, as observed in crystallographic studies of related inhibitors [2].
Enhanced Metabolic Stability: Saturation of the pyrazine ring reduces oxidative susceptibility compared to fully aromatic systems. The methyl substituent at N9 further blocks metabolic degradation pathways, extending plasma half-life [1] [8].
Tunable Physicochemical Properties: Calculated logP values (~2-3) indicate optimal membrane permeability, while polar surface areas (<80 Ų) suggest favorable blood-brain barrier penetration potential. These parameters can be optimized through substitutions at N2 or the tetrahydropyrazine nitrogen [1] .
Table 2: Kinase Targets of Fused Indazole Derivatives
Kinase Target | Therapeutic Area | Approved Indazole Drugs |
---|---|---|
ALK | Non-small cell lung cancer | Alectinib (benzo[b]carbazole) |
PARP | Ovarian cancer | Niraparib |
VEGFR/PDGFR | Renal cell carcinoma | Pazopanib |
BTK | Lymphoma | Pirtobrutinib (pyrazolo variant) |
The scaffold's versatility is demonstrated by its presence in multiple clinical-stage protein kinase inhibitors. Among 74 FDA-approved small molecule kinase inhibitors, eight contain pyrazole or indazole rings, including avapritinib (AYVAKIT®), encorafenib (BRAFTOVI®), and ruxolitinib (JAKAFI®). These drugs validate the pyrazoloindazole system as a critical pharmacophore for targeting oncogenic kinases [2]. The tetrahydropyrazine fusion in 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one extends these applications by enabling three-dimensional interactions with allosteric binding pockets inaccessible to planar heterocycles, particularly in kinases like Bruton's tyrosine kinase (BTK) where deep hydrophobic clefts require adaptive binding [5].
Molecular hybridization strategies further exploit this scaffold, as seen in compounds combining the tetrahydropyrazinoindazole core with piperazine linkers and aromatic acyl groups. These chimeric molecules exhibit dual inhibition profiles against interconnected signaling pathways (e.g., JAK-STAT and PI3K-AKT), demonstrating the structural adaptability of this framework for polypharmacology [7]. The absence of significant toxicity flags in preliminary screenings positions this scaffold as a promising candidate for further development in targeted cancer therapies and neurodegenerative disorders where kinase modulation plays a pivotal role.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1